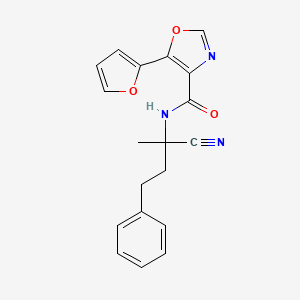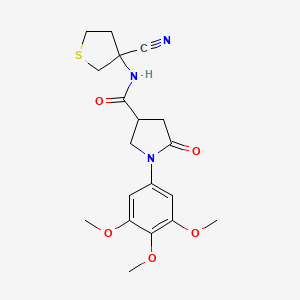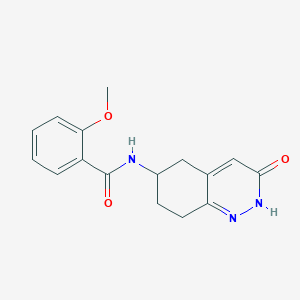![molecular formula C16H22N2O3S B2772492 1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone CAS No. 877649-37-1](/img/structure/B2772492.png)
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as TPOP and belongs to the class of piperazine derivatives. TPOP has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mecanismo De Acción
TPOP exerts its effects by inhibiting the activity of COX-2 and MMP-9. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. MMP-9 is an enzyme that degrades extracellular matrix proteins and is involved in cancer progression. TPOP binds to the active site of COX-2 and MMP-9, thereby inhibiting their activity.
Biochemical and Physiological Effects:
TPOP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. TPOP has also been shown to inhibit the invasion and migration of cancer cells. In addition, TPOP has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPOP has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. However, TPOP has some limitations for lab experiments. Its solubility in water is limited, and it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the study of TPOP. One area of research is the development of new drugs based on TPOP. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of research is the optimization of TPOP synthesis methods to increase yield and purity. Finally, further studies are needed to investigate the safety and toxicity of TPOP.
Métodos De Síntesis
TPOP can be synthesized using various methods, including the reaction of 4-thiophen-2-yloxan-4-carboxylic acid with piperazine in the presence of a coupling agent. Another method involves the reaction of 4-thiophen-2-yloxan-4-carbonyl chloride with piperazine, followed by the addition of ethyl chloroformate. The yield of TPOP using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
TPOP has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are enzymes involved in inflammation and cancer progression. TPOP has also been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13(19)17-6-8-18(9-7-17)15(20)16(4-10-21-11-5-16)14-3-2-12-22-14/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKYVVHXCUKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)

![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)
![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)

![Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate](/img/structure/B2772419.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2772421.png)
![3-[2-Oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2772422.png)
![N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772423.png)
![N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2772425.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)
![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)
